molecular formula C8H6N2O7 B119567 Methyl 3,5-dinitrosalicylate CAS No. 22633-33-6

Methyl 3,5-dinitrosalicylate

Cat. No.: B119567
CAS No.: 22633-33-6
M. Wt: 242.14 g/mol
InChI Key: UMELTKSLWXJXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dinitrosalicylate is an organic compound with the molecular formula C8H6N2O7. It is a derivative of salicylic acid, where the hydroxyl group is substituted with a methoxy group, and two nitro groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in various chemical assays and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dinitrosalicylate can be synthesized through the nitration of methyl salicylate. The process involves the following steps:

    Nitration: Methyl salicylate is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

    Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dinitrosalicylate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dinitrosalicylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 3,5-diaminosalicylic acid.

    Substitution: Various substituted salicylates depending on the nucleophile used.

    Hydrolysis: 3,5-dinitrosalicylic acid.

Scientific Research Applications

Methyl 3,5-dinitrosalicylate is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a reagent in various chemical assays, particularly in the determination of reducing sugars.

    Biology: It serves as a biochemical reagent in enzyme assays and other biological studies.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrosalicylic acid: Similar structure but lacks the methoxy group.

    Methyl salicylate: Lacks the nitro groups.

    3,5-Diaminosalicylic acid: The reduced form of methyl 3,5-dinitrosalicylate.

Uniqueness

This compound is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological properties. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-hydroxy-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELTKSLWXJXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066816
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22633-33-6
Record name Methyl 2-hydroxy-3,5-dinitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22633-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dinitrosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022633336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-dinitrosalicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-dinitrosalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3,5-DINITROSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ5L227PAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dinitrosalicylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dinitrosalicylate
Reactant of Route 3
Reactant of Route 3
Methyl 3,5-dinitrosalicylate
Reactant of Route 4
Reactant of Route 4
Methyl 3,5-dinitrosalicylate
Reactant of Route 5
Reactant of Route 5
Methyl 3,5-dinitrosalicylate
Reactant of Route 6
Reactant of Route 6
Methyl 3,5-dinitrosalicylate
Customer
Q & A

Q1: What makes methyl 3,5-dinitrosalicylate (this compound) a useful reagent in carbohydrate chemistry?

A1: this compound has emerged as an effective anomeric leaving group for glycosylation reactions, offering a milder alternative to traditional methods. [, ] This characteristic makes it particularly attractive for synthesizing complex oligosaccharides, such as a starch-related hexasaccharide, where traditional approaches might struggle. []

Q2: How does the structure of this compound affect its reactivity in glycosylation reactions?

A2: The presence of the this compound leaving group allows for glycosylations under neutral, mildly basic, or mildly acidic conditions, eliminating the need for strong Lewis acids often required with other glycosyl donors like glycosyl trichloroacetimidates. [, ]

Q3: Is there evidence that this compound-mediated glycosylations could proceed without forming a glycosyl triflate intermediate, even when using lithium triflate?

A3: While the exact mechanism is still under investigation, studies comparing this compound and trichloroacetimidate donors in the presence of lithium triflate suggest that the original leaving group's nature (this compound vs. trichloroacetimidate) still influences the reaction outcome. [] This observation hints at the possibility of alternative pathways besides the formation of a glycosyl triflate intermediate, at least for this compound donors.

Q4: Beyond carbohydrate chemistry, what other applications have been explored for this compound?

A4: this compound plays a key role in analytical chemistry, particularly in quantifying residues of veterinary drugs in animal feed. For instance, it serves as a crucial intermediate in determining the concentration of 3,5-dinitrosalicyl-(5-nitrofurfurylidene)hydrazide (nifursol) in animal feed. []

Q5: What insights do we have into the structural characteristics of this compound?

A5: this compound (C8H6N2O7) is characterized by an intramolecular hydrogen bond between its hydroxyl group and the oxygen atom of its carbonyl group. [] This interaction influences its molecular conformation and potentially its reactivity.

Q6: Are there any known biological activities associated with this compound or its derivatives?

A6: Research has shown that glycosylated phenazine analogs synthesized using this compound as a glycosyl donor exhibit inhibitory activity against topoisomerase II. [] This finding suggests potential applications in developing novel therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.